molecular formula C17H18N2O3S B2949601 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-3-carboxamide CAS No. 1207005-14-8

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-3-carboxamide

Cat. No. B2949601
CAS RN: 1207005-14-8
M. Wt: 330.4
InChI Key: LNDQXTRCHGFKNT-UHFFFAOYSA-N
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Description

The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for the compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-3-carboxamide”, but unfortunately, there is limited publicly available information on this specific compound’s applications.

However, compounds containing a thiophene nucleus, such as the one , are known to exhibit various biological activities and have potential therapeutic importance. For example, some thiophene-containing compounds act as anti-inflammatory agents or serotonin antagonists and are used in the treatment of conditions like Alzheimer’s disease .

Mechanism of Action

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-10-16(20)19-7-2-3-12-4-5-14(9-15(12)19)18-17(21)13-6-8-23-11-13/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDQXTRCHGFKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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